桑呋喃 H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

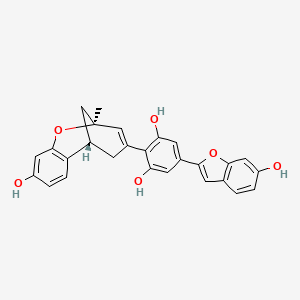

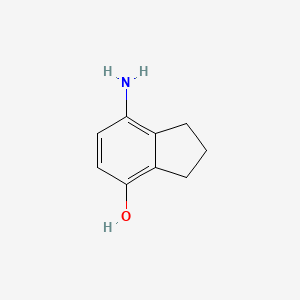

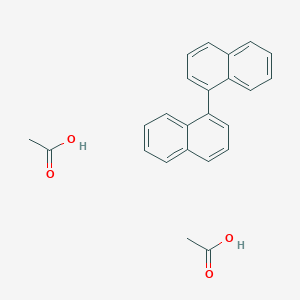

Mulberrofuran H is a natural compound derived from the cultivated mulberry tree (Morus lhou (ser.) Koidz.). It is a 2-arylbenzofuran derivative known for its potent biological activities, including anti-inflammatory, antioxidative, and tyrosinase inhibitory properties . This compound has attracted significant attention due to its potential therapeutic applications and unique chemical structure.

科学研究应用

Mulberrofuran H has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying Diels-Alder reactions and other organic transformations.

Biology: Its potent anti-inflammatory and antioxidative properties make it a valuable compound for studying cellular processes and oxidative stress.

Medicine: Mulberrofuran H is being investigated for its potential therapeutic applications in treating inflammatory diseases, oxidative stress-related disorders, and as a tyrosinase inhibitor for skin-related conditions

作用机制

Target of Action

Mulberrofuran H, a 2-arylbenzofuran derivative from the cultivated mulberry tree (Morus lhou (ser.) Koidz.), has been identified to target two major enzymes of the Hepatitis A virus (HAV) namely 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP) . These enzymes play crucial roles in the life cycle of the virus. The 3C pro enzyme is involved in proteolytic activity that promotes viral maturation and infectivity, while RdRP facilitates viral replication and transcription .

Mode of Action

Mulberrofuran H demonstrates potent inhibition against substrates L-tyrosine (IC50 =4.45 µM) and L-DOPA (IC50 =19.70 µM) . It binds to both the targets 3C pro and RdRP, showing better binding affinity compared to the control compounds atropine and pyridinyl ester, which are previously identified inhibitors of HAV 3C pro and RdRP . The Mulberrofuran H bound 3C pro and RdRP complexes were found to be stable and interacting with the active site of the enzymes throughout the course of complex molecular dynamics simulations .

Biochemical Pathways

The biochemical pathways affected by Mulberrofuran H are primarily related to the life cycle of the Hepatitis A virus. By inhibiting the 3C pro and RdRP enzymes, Mulberrofuran H disrupts the proteolytic activity that promotes viral maturation and infectivity, and the replication and transcription of the virus .

Result of Action

The result of Mulberrofuran H’s action is the inhibition of the Hepatitis A virus’s life cycle, specifically the processes of viral maturation, infectivity, replication, and transcription . This inhibition is achieved through the compound’s interaction with the 3C pro and RdRP enzymes .

生化分析

Biochemical Properties

Mulberrofuran H interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It demonstrates potent inhibition against substrates L-tyrosine (IC50=4.45 µM) and L-DOPA (IC50=19.70 µM) . This suggests that Mulberrofuran H may interact with the enzymes involved in the metabolism of these substrates, potentially influencing their activity.

Cellular Effects

Mulberrofuran H has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to show inhibitory activity against oxygen glucose deprivation (OGD)-induced cell death of SH-SY5Y cells . Additionally, it has been suggested to have neuroprotective effects .

Molecular Mechanism

The molecular mechanism of Mulberrofuran H involves its interaction with biomolecules and its influence on gene expression. It has been identified as a potent inhibitor of hepatitis A virus 3Cpro and RdRP enzymes through structure-based virtual screening, dynamics simulation, and DFT studies . This suggests that Mulberrofuran H exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Mulberrofuran H is involved in various metabolic pathways. It has been found to affect arachidonate metabolism in rat platelets

准备方法

Synthetic Routes and Reaction Conditions

Mulberrofuran H can be synthesized through various chemical reactions involving the Diels-Alder reaction, which is a [4+2] cycloaddition between a diene and a dienophile . The synthesis typically involves the use of chalcones and dehydroprenylphenol dienes as starting materials. The reaction conditions often include the use of organic solvents such as methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to optimize the yield.

Industrial Production Methods

Industrial production of Mulberrofuran H involves the extraction of the compound from the root bark of Morus lhou. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound . The large-scale production may also involve biotechnological methods to enhance the yield and purity of the compound.

化学反应分析

Types of Reactions

Mulberrofuran H undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Mulberrofuran H, which may exhibit different biological activities and chemical properties .

相似化合物的比较

Mulberrofuran H is compared with other similar compounds, such as:

Mulberrofuran G: Another 2-arylbenzofuran derivative with similar biological activities but different structural features.

Moracin C: A related compound with potent antioxidative properties.

Sanggenofuran A: Known for its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling.

Mulberrofuran H stands out due to its unique combination of anti-inflammatory, antioxidative, and tyrosinase inhibitory activities, making it a versatile compound for various scientific and industrial applications .

属性

CAS 编号 |

89199-99-5 |

|---|---|

分子式 |

C27H22O6 |

分子量 |

442.5 g/mol |

IUPAC 名称 |

5-(6-hydroxy-1-benzofuran-2-yl)-2-[(9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol |

InChI |

InChI=1S/C27H22O6/c1-27-12-16(20-5-4-19(29)11-25(20)33-27)6-17(13-27)26-21(30)7-15(8-22(26)31)23-9-14-2-3-18(28)10-24(14)32-23/h2-5,7-11,13,16,28-31H,6,12H2,1H3/t16?,27-/m0/s1 |

InChI 键 |

ZVTKGVROAGDVCH-GPZGZDFJSA-N |

SMILES |

CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |

手性 SMILES |

C[C@]12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |

规范 SMILES |

CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Mulberrofuran H for its potential anti-aging effects?

A1: Mulberrofuran H has been shown in silico to inhibit matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9. [] MMPs are enzymes involved in the breakdown of collagen and other structural proteins in the skin, contributing to the formation of wrinkles and loss of elasticity associated with aging. By inhibiting MMPs, Mulberrofuran H could potentially slow down the process of skin aging. [] This inhibitory effect is thought to be mediated through hydrophobic interactions and hydrogen bonding with key amino acid residues within the active site of MMPs, as demonstrated through molecular docking and molecular dynamics simulations. []

Q2: How does the structure of Mulberrofuran H contribute to its interaction with MMPs?

A2: Molecular docking studies revealed that Mulberrofuran H interacts with the active site of MMP-9 through a crucial hydrophobic interaction with His401. [] Further stabilizing the interaction, hydrogen bonds form with Pro421, exhibiting a high occupancy of 77.67%. [] These findings highlight the importance of these specific interactions for the inhibitory potential of Mulberrofuran H against MMP-9.

Q3: What is the structural characterization of Mulberrofuran H?

A3: Mulberrofuran H is a 2-arylbenzofuran derivative. [] Its structure was elucidated using spectral data, including NMR and mass spectrometry. [] Structurally, it's considered a unique variation of a Diels-Alder adduct, formed from a chalcone derivative and a dehydroprenyl-2-arylbenzofuran derivative. []

Q4: Has Mulberrofuran H been tested in any in vitro or in vivo models for its anti-aging effects?

A4: While in silico studies have shown promising results regarding the inhibitory activity of Mulberrofuran H against MMPs, [] further research is needed to validate these findings through in vitro and in vivo experiments. This would involve testing the compound in cell-based assays using human skin cells or fibroblasts, followed by potential evaluation in animal models to assess its efficacy and safety for anti-aging applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)

![[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate](/img/structure/B1632335.png)